![molecular formula C17H15N3O3S B10877889 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide](/img/structure/B10877889.png)
2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is a complex organic compound featuring a benzoxazole ring, a sulfanyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized via the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol-containing reagents, such as thiourea, under basic conditions.
Acylation: The resulting compound is then acylated using propanoyl chloride in the presence of a base like pyridine to form the propanoyl intermediate.
Amidation: Finally, the propanoyl intermediate is reacted with 2-aminobenzamide under mild heating to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzoxazole, halobenzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The benzoxazole ring is known for its bioactivity, which can be enhanced by the presence of the sulfanyl and benzamide groups.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The benzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide: Similar structure but with an acetyl group instead of a propanoyl group.
2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylacetamide: Contains a dimethylacetamide moiety instead of a benzamide group.
Uniqueness
2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is unique due to the combination of its benzoxazole, sulfanyl, and benzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C17H15N3O3S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-[2-(1,3-benzoxazol-2-ylsulfanyl)propanoylamino]benzamide |
InChI |
InChI=1S/C17H15N3O3S/c1-10(24-17-20-13-8-4-5-9-14(13)23-17)16(22)19-12-7-3-2-6-11(12)15(18)21/h2-10H,1H3,(H2,18,21)(H,19,22) |
InChI-Schlüssel |
CDOMLMIERIFIHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)SC2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea](/img/structure/B10877821.png)
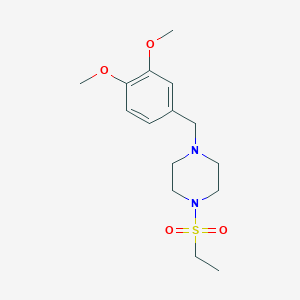
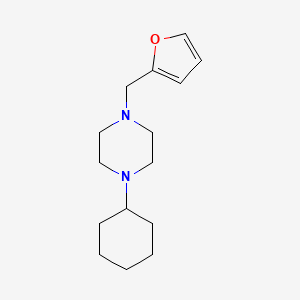
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10877832.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine](/img/structure/B10877840.png)
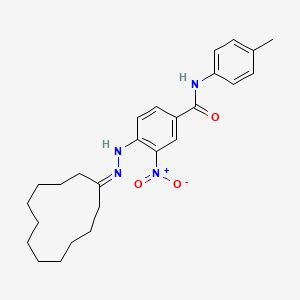
![9-ethyl-3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B10877849.png)
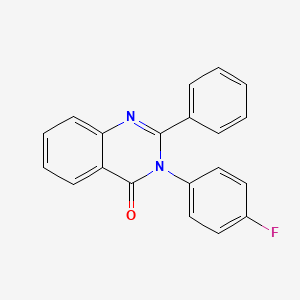
![(3Z)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10877864.png)
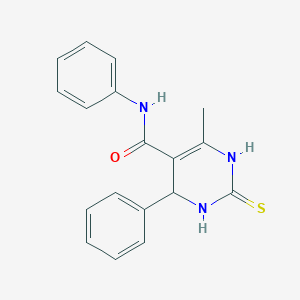
![N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}benzamide](/img/structure/B10877874.png)
![N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10877876.png)
![2-Oxo-2-(pyrimidin-2-ylamino)ethyl 2-chloro-6-[(phenylcarbonyl)amino]benzoate](/img/structure/B10877882.png)
